molecular formula C21H28N2O3 B6116610 2-(cyclobutylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one

2-(cyclobutylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6116610
M. Wt: 356.5 g/mol
InChI Key: JSXRKUZKFAGCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclobutylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as SM-130686, is a novel compound that has gained attention in the field of medicinal chemistry. It is a spirocyclic compound that has been found to have potential therapeutic applications due to its unique structure and properties. In

Mechanism of Action

The mechanism of action of 2-(cyclobutylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of specific enzymes or proteins involved in disease pathways. For example, in cancer research, this compound has been shown to inhibit the activity of the proteasome, a key enzyme involved in the degradation of proteins that are important for cancer cell survival. In Alzheimer's disease research, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce cell death, inhibit cell proliferation, and inhibit angiogenesis. In Alzheimer's disease research, this compound has been found to increase acetylcholine levels, reduce amyloid-beta levels, and improve synaptic function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons, reduce oxidative stress, and improve motor function.

Advantages and Limitations for Lab Experiments

One advantage of 2-(cyclobutylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is its unique spirocyclic structure, which makes it a promising candidate for drug development. However, one limitation of this compound is its complex synthesis method, which may make it difficult to produce in large quantities for clinical use. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are many potential future directions for 2-(cyclobutylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one research. One area of interest is the development of this compound-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the exploration of this compound's potential as a tool for studying disease pathways and protein function. Additionally, more research is needed to fully understand the structure-activity relationship of this compound and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 2-(cyclobutylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of a cyclic amine with a carbonyl compound. The specific method used to synthesize this compound has not been disclosed in the literature. However, it has been reported that the synthesis involves a series of steps that require careful control of reaction conditions and purification methods.

Scientific Research Applications

2-(cyclobutylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively for its potential therapeutic applications. It has been found to have activity against a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In Alzheimer's disease research, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and to improve motor function in animal models.

Properties

IUPAC Name

2-(cyclobutanecarbonyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-26-18-8-2-5-16(13-18)14-22-11-4-9-21(20(22)25)10-12-23(15-21)19(24)17-6-3-7-17/h2,5,8,13,17H,3-4,6-7,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXRKUZKFAGCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.